![molecular formula C10H16ClN3O3 B2505279 N-[(3R,4R)-4-Methoxypyrrolidin-3-yl]-3-methyl-1,2-oxazole-5-carboxamide;hydrochloride CAS No. 2219379-15-2](/img/structure/B2505279.png)
N-[(3R,4R)-4-Methoxypyrrolidin-3-yl]-3-methyl-1,2-oxazole-5-carboxamide;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that likely exhibits biological activity given its structural features. While the provided papers do not directly discuss this specific compound, they do provide insights into related chemical structures and synthetic methods that could be relevant to its synthesis and properties.
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions, including functional group transformations and the formation of heterocyclic structures. The first paper discusses the synthesis of a thiazole derivative, which shares the concept of heterocycle formation with our compound of interest . The method involves optimization of reaction conditions, such as temperature and solvent choice, which are also critical in the synthesis of oxazole derivatives. The second paper describes the synthesis of a triazole derivative through an acid-catalyzed reaction, which could be analogous to the synthesis of oxazole rings in our target compound . The third paper provides a method for synthesizing pyrrolidine derivatives, which is directly relevant since our compound contains a methoxypyrrolidin moiety .
Molecular Structure Analysis
The molecular structure of organic compounds is crucial for their chemical reactivity and biological activity. The structure elucidation methods mentioned in the second paper, such as NMR, mass spectroscopy, and X-ray diffraction, are standard techniques that would also be used to confirm the structure of N-[(3R,4R)-4-Methoxypyrrolidin-3-yl]-3-methyl-1,2-oxazole-5-carboxamide;hydrochloride . These techniques provide information about the molecular framework, functional groups, and stereochemistry, which are essential for understanding the compound's properties.
Chemical Reactions Analysis
The reactivity of a compound is influenced by its functional groups and molecular structure. The thiazole and triazole compounds synthesized in the first and second papers involve reactions such as reduction, nucleophilic substitution, and acid-catalyzed condensation . These reactions could be relevant to the oxazole and pyrrolidine components of the target compound, suggesting potential reactivity towards nucleophiles, electrophiles, and redox agents.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, including its stability, solubility, and reactivity, are determined by its molecular structure. The third paper mentions that pyrrolidine derivatives can be stabilized through alkylation or reduction . This implies that the methoxypyrrolidin moiety in our compound may also confer certain stability or reactivity patterns. Additionally, the presence of a hydrochloride salt form suggests increased water solubility, which is important for potential biological applications.
科学的研究の応用
Stereochemistry and Pharmacology : A study by Veinberg et al. (2015) discusses the stereochemistry of phenylpiracetam and its derivatives, emphasizing the relationship between the configuration of stereocenters and their biological properties. This research underlines the importance of stereochemical considerations in the development of pharmacologically active agents, which could be relevant for understanding the activity of similarly structured compounds (G. Veinberg et al., 2015).
Synthetic Routes for Heterocyclic Compounds : Kaushik et al. (2019) review the synthetic routes for 1,4-disubstituted 1,2,3-triazoles, highlighting the significance of N-heterocyclic compounds in drug discovery and various scientific applications. This review could provide a framework for synthesizing and understanding the therapeutic potential of complex heterocycles, including oxazole derivatives (C. Kaushik et al., 2019).
Novel Synthesis and Impurities of Proton Pump Inhibitors : Saini et al. (2019) explore novel synthesis methods and pharmaceutical impurities of proton pump inhibitors, emphasizing the chemical intricacies involved in drug development. Insights from this paper could be relevant to the synthesis and quality control of related compounds (S. Saini et al., 2019).
Behavioral Pharmacology of Selective Antagonists : Hudzik et al. (2003) detail the anxiolytic and antidepressant potential of a novel, selective antagonist, providing a model for assessing the behavioral pharmacology of new chemical entities. This could offer a methodological approach for evaluating the effects of new compounds with similar targets (T. Hudzik et al., 2003).
Toxicity Evaluation of Aminoxyl Radicals : Sosnovsky (1992) critically reviews the toxicity of aminoxyl radicals, providing a basis for understanding the safety profile of novel compounds. Such evaluations are crucial for advancing compounds with potential scientific or therapeutic applications (G. Sosnovsky, 1992).
作用機序
Target of Action
The primary target of this compound is currently unknown. The compound belongs to the class of organic compounds known as benzenesulfonamides . These are organic compounds containing a sulfonamide group that is S-linked to a benzene ring .
Mode of Action
It is known that the compound has a pyrrolidine ring, which is a versatile scaffold for novel biologically active compounds . The pyrrolidine ring is one of the nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Biochemical Pathways
Pyrrolidine rings are known to be involved in a wide range of biological activities, including antiviral and anticancer effects .
Pharmacokinetics
The compound’s molecular weight is 26171 , which suggests that it may have good bioavailability due to its relatively small size.
Safety and Hazards
The safety and hazards associated with a compound are crucial for handling and storage. The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
将来の方向性
特性
IUPAC Name |
N-[(3R,4R)-4-methoxypyrrolidin-3-yl]-3-methyl-1,2-oxazole-5-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3.ClH/c1-6-3-8(16-13-6)10(14)12-7-4-11-5-9(7)15-2;/h3,7,9,11H,4-5H2,1-2H3,(H,12,14);1H/t7-,9-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKNNNMXQIGZUAI-PRCZDLBKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NC2CNCC2OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC(=C1)C(=O)N[C@@H]2CNC[C@H]2OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(3-((2,4-dimethylphenyl)amino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2505196.png)

![1-([1,1'-Biphenyl]-4-yloxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2505199.png)

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(methylthio)benzamide](/img/structure/B2505204.png)
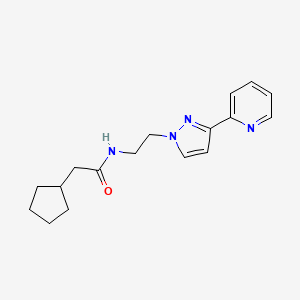
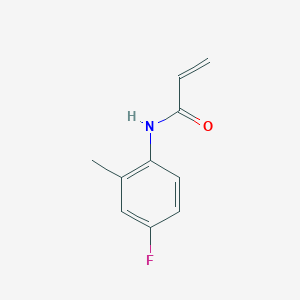
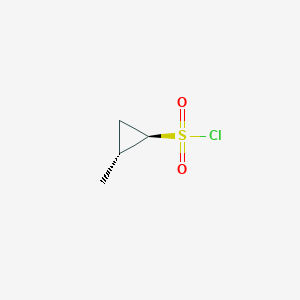
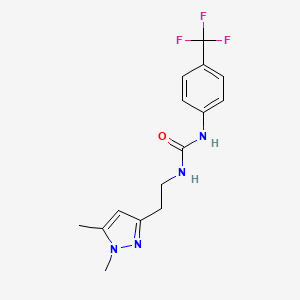
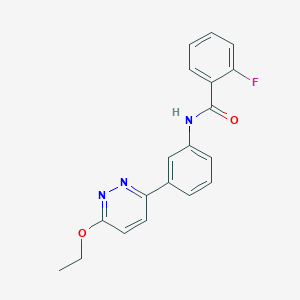

![N-(3-(1H-imidazol-1-yl)propyl)-3-fluoro-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2505217.png)

